molecular formula C16H18FNO4 B12305603 tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

Cat. No.: B12305603
M. Wt: 307.32 g/mol
InChI Key: PMKRCJVZCGPUAX-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a pyrrole ring

Properties

Molecular Formula

C16H18FNO4

Molecular Weight

307.32 g/mol

IUPAC Name

tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,9,12,19H,8H2,1-3H3

InChI Key

PMKRCJVZCGPUAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzyl bromide with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate, as antibacterial agents. The compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Case Study Example :
A study on the structure-activity relationship (SAR) of pyrrole derivatives showed that modifications at specific positions significantly enhance antibacterial activity. For instance, the presence of fluorine in the phenyl ring was found to improve potency against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective bacterial inhibition .

Anticancer Potential

Pyrrole derivatives have also been explored for their anticancer properties. The compound's ability to modulate cellular pathways involved in cancer progression is under investigation.

Research Insight :
In vitro studies indicate that certain pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests a promising avenue for developing new anticancer therapies based on this class of compounds .

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings :
Research has demonstrated that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance .

Coatings and Polymers

The compound is being studied for its potential use in coatings due to its stability and protective qualities. Its incorporation into polymer formulations may enhance chemical resistance and durability.

Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Antibacterial ActivityEffective against MRSA and other resistant strainsEnhanced potency with fluorine substitution
Anticancer PotentialInduces apoptosis in cancer cellsActivation of caspase pathways
Organic ElectronicsUsed in OLEDs and OPVsImproved charge transport properties
Coatings and PolymersEnhances stability and durabilityIncreased chemical resistance when incorporated into polymers

Mechanism of Action

The mechanism by which tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool for studying molecular mechanisms and developing targeted therapies .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(2-chlorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
  • Tert-butyl 2-[(2-bromophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
  • Tert-butyl 2-[(2-methylphenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate

Uniqueness

The presence of the fluorophenyl group in tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in various applications .

Biological Activity

tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate, also known by its CAS number 1313710-29-0, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C16H18FNO4
  • Molecular Weight : 307.32 g/mol
  • CAS Number : 1313710-29-0

The biological activity of this compound can be attributed to its structural features, particularly the pyrrole ring which is known for its involvement in various biological processes. Pyrrole derivatives often exhibit significant interactions with biological macromolecules, including proteins and nucleic acids, which can lead to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains:

Compound TypeMIC (μg/mL)Target Pathogen
Pyrrole Derivative3.125Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2Escherichia coli

These findings indicate that the compound may possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Studies

  • Antituberculosis Activity : A series of studies have focused on the development of pyrrole derivatives as antituberculosis agents. One study reported that certain pyrrole compounds exhibited MIC values as low as 5 µM against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further research in this area .
  • Inhibition of Enzymatic Activity : Another aspect of research has involved the inhibition of specific enzymes associated with bacterial resistance mechanisms. Pyrrole derivatives have been shown to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and virulence .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to assess its safety profile. The available data does not provide specific toxicity information for this compound; however, similar compounds in the pyrrole class have been evaluated for their safety in various studies. Further research is needed to establish a comprehensive toxicity profile.

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